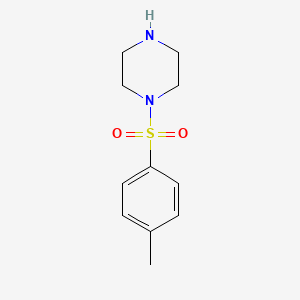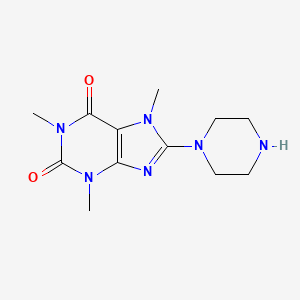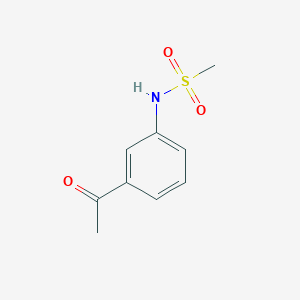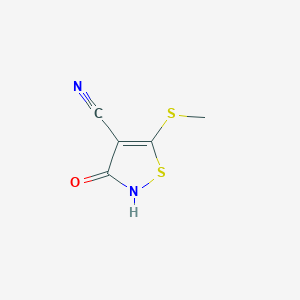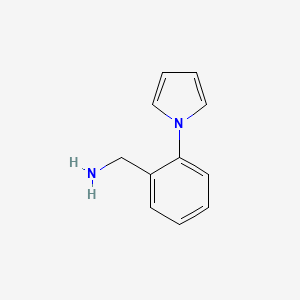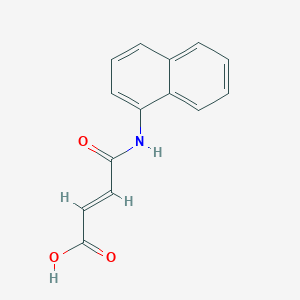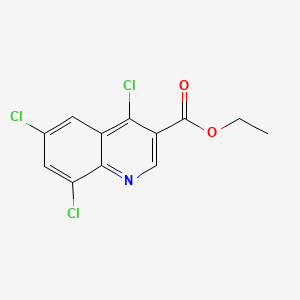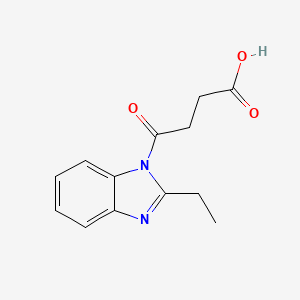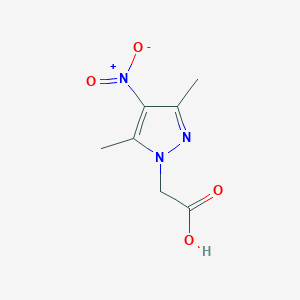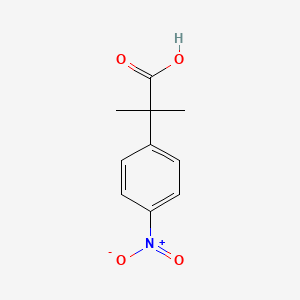
2-Methyl-2-(4-nitrophenyl)propanoic acid
Übersicht
Beschreibung
“2-Methyl-2-(4-nitrophenyl)propanoic acid” is a chemical compound with the linear formula C10H11NO4 . It is a unique chemical provided to early discovery researchers .
Synthesis Analysis
The synthesis of “2-Methyl-2-(4-nitrophenyl)propanoic acid” involves several steps. One method involves heating 2-Methyl-2-(4-nitrorhohenyl)-rhoropionitrile in 50% sulfuric acid overnight. The mixture is then cooled and diluted with ice-cold water, then extracted with ethyl acetate . Another method involves using 1N sodium hydroxide aqueous solution .Molecular Structure Analysis
The molecular structure of “2-Methyl-2-(4-nitrophenyl)propanoic acid” can be represented by the SMILES stringCC(C(O)=O)(C)C1=CC=C(N+=O)C=C1 . The InChI code for this compound is 1S/C10H11NO4/c1-10(2,9(12)13)7-3-5-8(6-4-7)11(14)15/h3-6H,1-2H3,(H,12,13) . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-2-(4-nitrophenyl)propanoic acid” include a molecular weight of 209.2 . It is a solid at room temperature and should be stored in a dry environment .Wissenschaftliche Forschungsanwendungen
Enantioseparation Studies
- Enantioseparation of 2-(substituted phenyl)propanoic acids: Research has shown that 2-Methyl-2-(4-nitrophenyl)propanoic acid, among other derivatives, can be enantioseparated using high-speed countercurrent chromatography. This process involves the use of substituted β-cyclodextrin as a chiral selector and explores the influence of different substituents on enantiorecognition, crucial for chiral drug development and analytical chemistry (Tong et al., 2016).
Substrate Control in Enzyme Catalysis
- Per-O-methylated cyclodextrins: These compounds, which include 2-Methyl-2-(4-nitrophenyl)propanoic acid derivatives, have been investigated for their ability to catalyze enzymatic reactions. Their structure enables them to direct substrate binding and improve catalysis efficiency, which is significant in biochemical and pharmaceutical applications (Fenger & Bols, 2010).
Peptide Synthesis
- Ortho-nitrophenyl derivatives in peptide synthesis: The compound's structure, especially the positioning of the nitro group, has implications for its reactivity in peptide synthesis. This is crucial for the development of new synthetic routes and the study of reaction mechanisms in organic chemistry (Crisma & Toniolo, 2002).
Biological Applications
- Organotin(IV) Derivatives: The compound has been used in synthesizing new organotin(IV) derivatives, which were then investigated for their antibacterial and antifungal properties. Such studies are crucial in the search for new antimicrobial agents (Shahid et al., 2006).
Pharmacological Activity
- Synthesis of Dabigatran Etexilate: The compound was involved in the synthesis process of Dabigatran Etexilate, a notable anticoagulant medication. This showcases its importance in the synthesis of complex pharmaceutical agents (Huansheng, 2013).
Adrenergic Activity
- Study of adrenergic activity: Research has shown that derivatives of this compound exhibit alpha and beta adrenergic activity, which is significant in understanding how certain substances can influence the nervous system and can be applied in developing new therapeutic agents (Narvaez & Fernández, 1993).
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, and H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-methyl-2-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-10(2,9(12)13)7-3-5-8(6-4-7)11(14)15/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRRWJPNQKSTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354788 | |
| Record name | 2-methyl-2-(4-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(4-nitrophenyl)propanoic acid | |
CAS RN |
42206-47-3 | |
| Record name | 2-methyl-2-(4-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(4-nitrophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B1300174.png)
